Dioctyltin bis(2-ethylhexyl maleate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

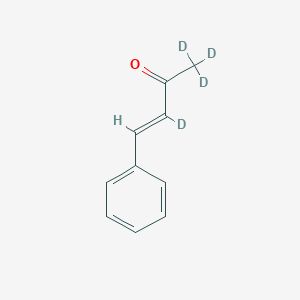

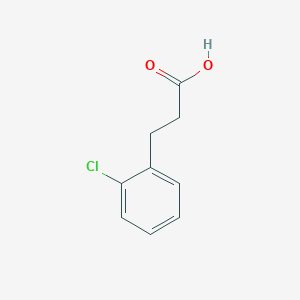

Dioctyltin bis(2-ethylhexyl maleate) is a member of the dialkyl family of organotins . It is also known as an octyltin carboxylate with a unique ligand . It is characterized by improved hydrolytic stability and lower toxicity versus its dibutyl-based analogue .

Synthesis Analysis

The compound is primarily used as a Lewis Acid-based homogeneous catalyst in a wide range of silicone (condensation reactions) and polyurethane applications . It is manufactured by treating 2-ethylhexanol with maleic anhydride and an esterification catalyst .Molecular Structure Analysis

Bis(2-ethylhexyl) maleate is the chemical compound with the structural formula (H3C (−CH2)3−CH (−CH2−CH3)−CH2−O−C (=O)−CH=)2, where the two carboxylate groups are mutually cis . It can be described as the double ester of maleic acid with the alcohol 2-ethylhexanol .Chemical Reactions Analysis

The compound is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts, used medically as laxatives and stool softeners, and in many other applications as versatile surfactants .Physical and Chemical Properties Analysis

The compound has a molar mass of 340.504 g·mol −1 . It appears as a colorless liquid with a density of 0.94 g/cm 3 . It has a melting point of −60 °C and a boiling point of 156 °C . Its solubility in water is 0.036 mg/L at 20 °C .Mécanisme D'action

Safety and Hazards

The compound may be harmful if swallowed and can cause mild skin irritation . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents and container to an approved waste disposal plant .

Orientations Futures

The compound is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . These salts are used medically as laxatives and stool softeners, and in many other applications as versatile surfactants . This suggests potential future directions in the development of medical and industrial applications.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Dioctyltin bis(2-ethylhexyl maleate) can be achieved through a reaction between dioctyltin oxide and 2-ethylhexyl maleate. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions.", "Starting Materials": [ "Dioctyltin oxide", "2-ethylhexyl maleate", "Catalyst" ], "Reaction": [ "Add dioctyltin oxide and 2-ethylhexyl maleate to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 100-120 degrees Celsius", "Maintain the temperature and pressure conditions for several hours until the reaction is complete", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain Dioctyltin bis(2-ethylhexyl maleate)" ] } | |

Numéro CAS |

10039-33-5 |

Formule moléculaire |

C40H72O8Sn |

Poids moléculaire |

799.7 g/mol |

Nom IUPAC |

4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate |

InChI |

InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

Clé InChI |

LUHRVCWDUSUHMP-UHFFFAOYSA-L |

SMILES isomérique |

CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC |

SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

SMILES canonique |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

| 10039-33-5 | |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)

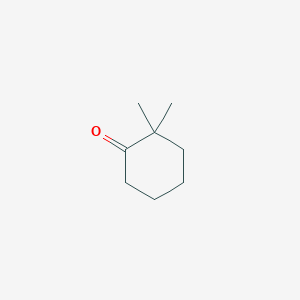

![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)